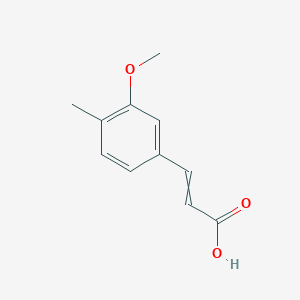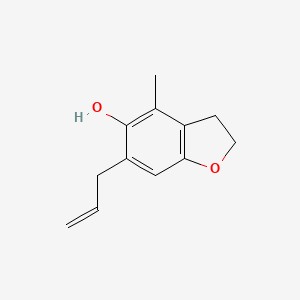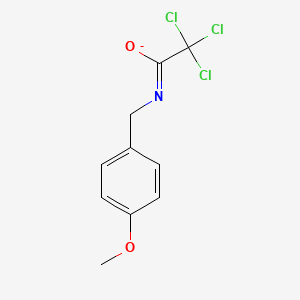
3-(3-Methoxy-4-methylphenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methoxy-4-methylphenyl)acrylic acid is an organic compound belonging to the cinnamic acid family It is characterized by the presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
3-(3-Methoxy-4-methylphenyl)acrylic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where an aromatic aldehyde reacts with an acid anhydride in the presence of a base. For instance, 3-methoxy-4-methylbenzaldehyde can react with acetic anhydride in the presence of sodium acetate to yield 3-methoxy-4-methylcinnamic acid .
Industrial Production Methods
Industrial production of 3-methoxy-4-methylcinnamic acid often involves optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve high purity and efficiency.
化学反应分析
Types of Reactions
3-(3-Methoxy-4-methylphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming hydrocinnamic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst are common for introducing substituents.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-methylbenzoic acid.
Reduction: Formation of 3-methoxy-4-methylhydrocinnamic acid.
Substitution: Formation of various substituted cinnamic acid derivatives depending on the substituent introduced.
科学研究应用
3-(3-Methoxy-4-methylphenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals due to its aromatic properties.
作用机制
The mechanism of action of 3-methoxy-4-methylcinnamic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death .
相似化合物的比较
Similar Compounds
Cinnamic Acid: The parent compound with a similar structure but lacking the methoxy and methyl groups.
4-Methoxycinnamic Acid: Similar structure with a methoxy group but without the methyl group.
4-Methylcinnamic Acid: Similar structure with a methyl group but without the methoxy group.
Uniqueness
3-(3-Methoxy-4-methylphenyl)acrylic acid is unique due to the presence of both methoxy and methyl groups, which can enhance its biological activity and chemical reactivity compared to its analogs
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
3-(3-methoxy-4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O3/c1-8-3-4-9(5-6-11(12)13)7-10(8)14-2/h3-7H,1-2H3,(H,12,13) |
InChI 键 |
VAQDMGWYJCJJIE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Furo[3,2-c]quinoline](/img/structure/B8618731.png)

![N-[4-(4-cyclohexyl-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B8618742.png)

![2-(1-{[tert-Butyl(dimethyl)silyl]oxy}-7-phenylheptyl)-1,3-oxazole](/img/structure/B8618756.png)

![(9aS)-octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B8618794.png)
![2,3-dimethyl-7-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8618796.png)

![2-fluoro-4-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B8618807.png)
